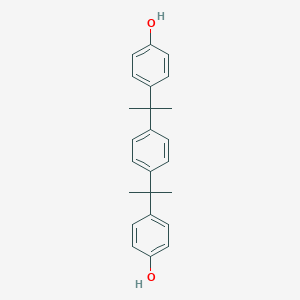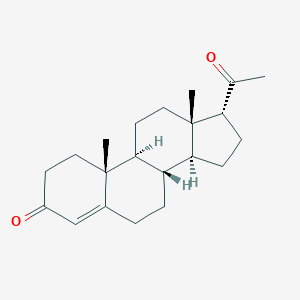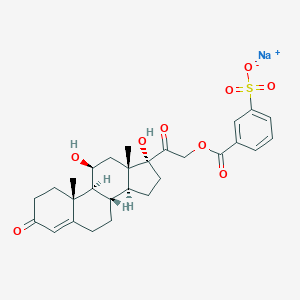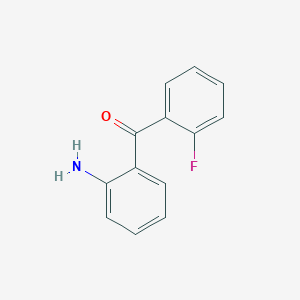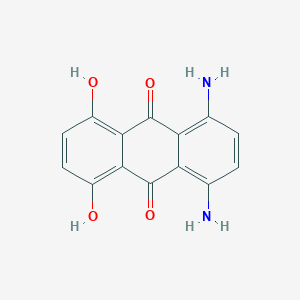
YM-26734
Übersicht
Beschreibung
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman (4-DHTPC) is an important compound in the field of pharmaceutical science. It is a polymethoxy flavonoid, a type of flavonoid that is found in many plants and has been studied for its potential medicinal and therapeutic properties. 4-DHTPC has been found to be a powerful antioxidant, anti-inflammatory, and anti-cancer agent. It has been studied for its potential to treat a variety of diseases, including cardiovascular disease, neurodegenerative diseases, diabetes, and cancer.
Wissenschaftliche Forschungsanwendungen
1. Hemmung der sekretorischen Phospholipase A2 (sPLA2) YM-26734 ist ein kompetitiver Inhibitor von sPLA2 . sPLA2 ist ein Enzym, das eine entscheidende Rolle beim Stoffwechsel von Phospholipiden spielt, und seine Hemmung kann bei der Behandlung von Krankheiten nützlich sein, bei denen der Phospholipidstoffwechsel gestört ist.
Entzündungshemmende Anwendungen
this compound hat sich gezeigt, dass es lokale Entzündungsreaktionen bei TPA-induziertem Mäuseohrödem lindert . Dies deutet auf mögliche Anwendungen bei der Behandlung von Entzündungszuständen hin.
Breites Hemmungsspektrum
this compound zeigt ein breites Hemmungsprofil gegenüber mehreren sPLA2s . Dieses breite Hemmungsspektrum deutet auf mögliche Anwendungen bei einer Vielzahl von Zuständen hin, bei denen mehrere sPLA2s beteiligt sind.
Selektive Hemmung
Während this compound gegen mehrere sPLA2s aktiv ist, zeigt es minimale Aktivität bei sPLA2-IIF und keine Aktivität bei zytosolischer PLA2, Cyclooxygenase und Lipoxygenase . Diese selektive Hemmung könnte in Situationen von Vorteil sein, in denen eine spezifische Hemmung bestimmter Enzyme gewünscht wird.
Wirkmechanismus
Target of Action
YM-26734, also known as 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman, is a competitive inhibitor of secretory phospholipase A2 (sPLA2) . sPLA2 is a secreted virulence factor from Mycobacterium tuberculosis critical for pathogen survival and persistence inside the host .
Mode of Action
This compound exhibits a broad inhibitory profile to several PLA2s . It works by competitively inhibiting the enzymatic activity of sPLA2 . The best inhibitors, including this compound, share a trihydroxy-benzene moiety essential for activity .
Biochemical Pathways
The inhibition of sPLA2 by this compound affects the intracellular survival of Mycobacterium tuberculosis . The compound significantly reduces mycobacterial burden in infected human macrophages .
Pharmacokinetics
The compound has been described as having favourable physico-chemical properties , which may suggest good bioavailability
Result of Action
The result of this compound’s action is a significant reduction in the intracellular mycobacterial survival in host macrophages . This confirms sPLA2 as a potential therapeutic target .
Biochemische Analyse
Biochemical Properties
YM-26734 plays a crucial role in biochemical reactions by inhibiting the activity of secreted phospholipase A2 (sPLA2). This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and lysophospholipids, which are precursors for pro-inflammatory mediators. This compound exhibits a broad inhibitory spectrum towards different sPLA2s, including those from rabbit platelets and porcine pancreas . The compound’s inhibitory action is characterized by its ability to bind to the active site of sPLA2, thereby preventing the enzyme from interacting with its natural substrates .
Cellular Effects
This compound influences various cellular processes by modulating the activity of sPLA2. Inhibition of sPLA2 by this compound leads to a decrease in the production of pro-inflammatory mediators, which can reduce inflammation and associated cellular damage . This compound has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. By reducing the levels of arachidonic acid and its metabolites, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of sPLA2. This compound binds to the active site of sPLA2, which contains a calcium-binding loop and an Asp-His catalytic dyad . This binding prevents the enzyme from catalyzing the hydrolysis of phospholipids, thereby inhibiting the production of pro-inflammatory mediators. Additionally, this compound does not inhibit intracellular PLA2 isoforms, indicating its specificity for secreted forms of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can maintain its effectiveness in reducing inflammation and cellular damage in both in vitro and in vivo models . The degradation of this compound over time can lead to a decrease in its inhibitory potency, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits sPLA2 activity and reduces inflammation without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of sPLA2. The compound interacts with enzymes and cofactors involved in the metabolism of phospholipids, leading to changes in metabolic flux and metabolite levels . By inhibiting sPLA2, this compound reduces the production of arachidonic acid and its downstream metabolites, which are key mediators of inflammation .
Eigenschaften
IUPAC Name |
1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62O8/c1-3-5-7-9-11-13-15-17-19-21-36(48)41-43(50)40(44(51)42(45(41)52)37(49)22-20-18-16-14-12-10-8-6-4-2)35-30-38(31-23-25-32(46)26-24-31)53-39-29-33(47)27-28-34(35)39/h23-29,35,38,46-47,50-52H,3-22,30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJAYJCUSZHYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=C(C(=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)C(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932293 | |
| Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144337-18-8 | |
| Record name | YM 26734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144337188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YM-26734 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27Z1V25BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: YM-26734 acts as a competitive inhibitor of sPLA2-IIA. [] This means it competes with the natural substrate for binding to the enzyme's active site. By doing so, this compound prevents sPLA2-IIA from hydrolyzing phospholipids and releasing arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes. [, , ] This inhibition of sPLA2-IIA activity ultimately leads to the suppression of inflammatory responses. []
ANone: Research suggests that the trihydroxytoluene moiety present in the structure of this compound is crucial for its inhibitory activity against sPLA2-IIA. [] Modifications to this core structure, such as simplifying the molecule while retaining the trihydroxytoluene group, have been explored to develop new sPLA2-IIA inhibitors. [] Further research is needed to fully elucidate the SAR and identify structural modifications that could enhance potency, selectivity, or other desirable properties.
ANone: In vitro, this compound has demonstrated potent inhibition of sPLA2-IIA activity with an IC50 value of 0.085 μM against rabbit platelet-derived group II PLA2. [] Notably, it displayed selectivity for sPLA2-IIA over sPLA2-I, with a 80-fold higher IC50 value for the latter. [] In vivo studies using mouse models of inflammation have shown that this compound effectively reduces TPA-induced ear edema, indicating its ability to suppress inflammatory responses. [] Additionally, this compound significantly reduced exudate fluids and leukocyte accumulation in a rat model of carrageenin-induced pleurisy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


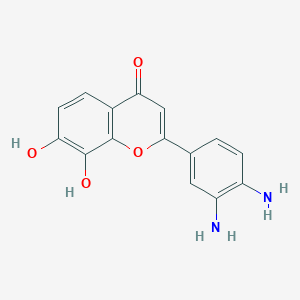
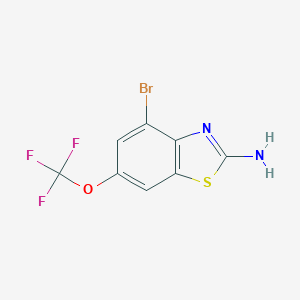
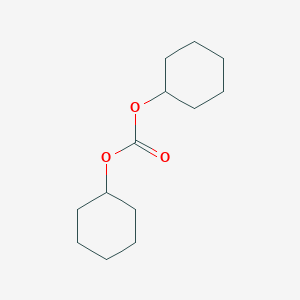
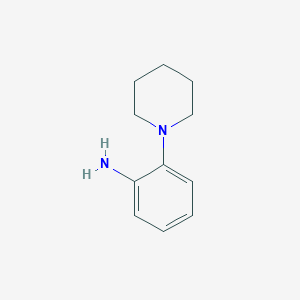
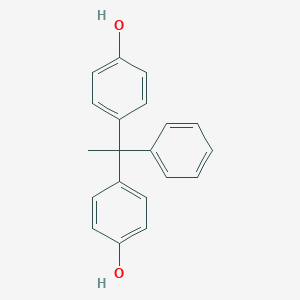
![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)

